molecular formula C6H10N2O2 B8808214 (S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Cat. No. B8808214
M. Wt: 142.16 g/mol
InChI Key: SWKVQJQPSGTEBD-YFKPBYRVSA-N
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Patent
US08431695B2

Procedure details

10% Palladium on carbon (18 mg, 20% by wt.) was placed under an inert atmosphere and suspended in EtOH (1 mL). A solution of 7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one (90 mg, 0.39 mmol) dissolved in EtOH (3.8 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 53.6 mg (97%) of the title compound as clear oil. 1H-NMR (300 MHz, CD3Cl) 4.36 (t, 1H), 3.89 to 3.81 (m, 1H), 3.79 to 3.69 (m, 2H), 3.10 to 2.88 (m, 3H), 2.67 to 2.50 (m, 2H), 2.00 to 1.90 (m, 1H).
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15][CH2:16][CH:10]2[CH2:9]1)C1C=CC=CC=1>[Pd].CCO>[CH2:16]1[CH:10]2[CH2:9][NH:8][CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15]1

Inputs

Step One
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2N(CC1)C(OC2)=O
Name
Quantity
3.8 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
18 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1OC(N2C1CNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.6 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08431695B2

Procedure details

10% Palladium on carbon (18 mg, 20% by wt.) was placed under an inert atmosphere and suspended in EtOH (1 mL). A solution of 7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one (90 mg, 0.39 mmol) dissolved in EtOH (3.8 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 53.6 mg (97%) of the title compound as clear oil. 1H-NMR (300 MHz, CD3Cl) 4.36 (t, 1H), 3.89 to 3.81 (m, 1H), 3.79 to 3.69 (m, 2H), 3.10 to 2.88 (m, 3H), 2.67 to 2.50 (m, 2H), 2.00 to 1.90 (m, 1H).
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15][CH2:16][CH:10]2[CH2:9]1)C1C=CC=CC=1>[Pd].CCO>[CH2:16]1[CH:10]2[CH2:9][NH:8][CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15]1

Inputs

Step One
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2N(CC1)C(OC2)=O
Name
Quantity
3.8 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
18 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1OC(N2C1CNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.6 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08431695B2

Procedure details

10% Palladium on carbon (18 mg, 20% by wt.) was placed under an inert atmosphere and suspended in EtOH (1 mL). A solution of 7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one (90 mg, 0.39 mmol) dissolved in EtOH (3.8 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 53.6 mg (97%) of the title compound as clear oil. 1H-NMR (300 MHz, CD3Cl) 4.36 (t, 1H), 3.89 to 3.81 (m, 1H), 3.79 to 3.69 (m, 2H), 3.10 to 2.88 (m, 3H), 2.67 to 2.50 (m, 2H), 2.00 to 1.90 (m, 1H).
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15][CH2:16][CH:10]2[CH2:9]1)C1C=CC=CC=1>[Pd].CCO>[CH2:16]1[CH:10]2[CH2:9][NH:8][CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15]1

Inputs

Step One
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2N(CC1)C(OC2)=O
Name
Quantity
3.8 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
18 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1OC(N2C1CNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.6 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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